molecular formula C9H12BrNO2 B13622240 (2-Bromo-4,6-dimethoxyphenyl)methanamine

(2-Bromo-4,6-dimethoxyphenyl)methanamine

Cat. No.: B13622240
M. Wt: 246.10 g/mol
InChI Key: ARYSKUJQTQNVMQ-UHFFFAOYSA-N
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Description

(2-Bromo-4,6-dimethoxyphenyl)methanamine is a brominated aromatic amine derivative characterized by a methanamine group (-CH2NH2) attached to a phenyl ring substituted with bromine at the 2-position and methoxy groups at the 4- and 6-positions. This compound belongs to the class of substituted benzylamines, which are pivotal in pharmaceutical and materials science research due to their structural versatility.

The molecular formula of (2-Bromo-4,6-dimethoxyphenyl)methanamine can be inferred as C9H12BrNO2, with an approximate molecular weight of 246.1 g/mol (calculated from analogous structures in and ). Its reactivity is influenced by electron-donating methoxy groups and the electron-withdrawing bromine atom, which may enhance stability or direct further functionalization.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2-bromo-4,6-dimethoxyphenyl)methanamine

InChI

InChI=1S/C9H12BrNO2/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-4H,5,11H2,1-2H3

InChI Key

ARYSKUJQTQNVMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromo-4,6-dimethoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reduction of 2-bromo-4,6-dimethoxybenzonitrile using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . This method yields the desired amine compound with high purity.

Industrial Production Methods

Industrial production of (2-Bromo-4,6-dimethoxyphenyl)methanamine typically involves large-scale synthesis using similar reduction methods. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,6-dimethoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(2-Bromo-4,6-dimethoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4,6-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets. In the context of its anti-HIV activity, the compound acts as an amine nucleophile, reacting with viral proteins and inhibiting their function . This interaction disrupts the viral replication process, thereby reducing the viral load in infected cells.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes
(2-Bromo-4,6-dimethoxyphenyl)methanamine C9H12BrNO2 Br (2), OMe (4,6) ~246.1 Synthetic intermediate; limited data
(2,4,6-Trimethoxyphenyl)methanamine C10H15NO3 OMe (2,4,6) 197.23 Lab reagent; neuropharmacology studies
2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine C10H14BrNO2 Br (4), OMe (2,6), ethanamine 260.13 Psychoactive analog (e.g., 2C-B derivatives)
(4-Bromo-2,6-difluorophenyl)methanamine C7H6BrF2N Br (4), F (2,6) 222.03 High-purity intermediate; hazardous handling
(2-Bromo-4,5-difluorophenyl)methanamine C7H6BrF2N Br (2), F (4,5) 222.03 Structural isomer; distinct reactivity

Key Differences and Implications

Substituent Effects: Methoxy vs. In contrast, fluorinated analogs (e.g., –10) exhibit higher electronegativity, altering solubility and metabolic stability . Positional Isomerism: The placement of bromine and methoxy groups significantly impacts biological activity. For example, 2-(4-Bromo-2,6-dimethoxyphenyl)ethanamine () shares a bromine position with the target compound but features an ethanamine chain, which is critical in serotonergic activity .

Safety and Handling :

  • (2,4,6-Trimethoxyphenyl)methanamine () requires stringent safety protocols (gloves, respiratory protection) due to hazards like skin irritation (H315) and acute toxicity (H302). Brominated analogs, including the target compound, likely share similar risks, though fluorinated variants may pose additional inhalation hazards .

Applications: The trimethoxy derivative is used in neurotransmitter research, while brominated phenethylamines (e.g., 2C-B) are studied for psychoactive properties . The target compound’s lack of ethanamine side chain may limit its direct psychoactivity but enhance utility in non-pharmaceutical applications (e.g., ligand synthesis).

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